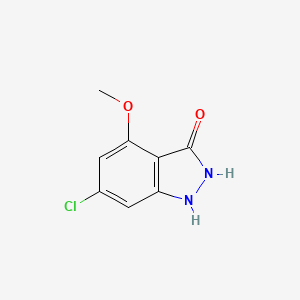

6-Chloro-4-methoxy-1H-indazol-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-4-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRRYFVQTJQCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646204 | |

| Record name | 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-82-4 | |

| Record name | 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of 6 Chloro 4 Methoxy 1h Indazol 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., 1D and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule like 6-Chloro-4-methoxy-1H-indazol-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

1D NMR Techniques (¹H and ¹³C NMR):

¹H NMR: The proton NMR spectrum of 6-Chloro-4-methoxy-1H-indazol-3-ol would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would display signals for the two protons on the indazole ring. The chemical shifts of these protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group. The methoxy group would exhibit a characteristic singlet at approximately 3.8-4.0 ppm. The protons on the indazole ring would likely appear as doublets, with their coupling constants providing information about their relative positions. The hydroxyl proton at the 3-position and the N-H proton of the indazole ring would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atoms of the indazole ring, the methoxy carbon, and the carbon bearing the hydroxyl group. The chemical shifts of the aromatic carbons would be influenced by the substituents, with the carbon attached to the chlorine atom showing a characteristic shift.

2D NMR Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the various functional groups to the indazole core. For instance, correlations between the methoxy protons and the C4 carbon of the indazole ring would confirm the position of the methoxy group.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | d |

| Aromatic H | 6.5 - 7.5 | d |

| Methoxy (OCH₃) | ~3.9 | s |

| N-H | Variable | br s |

| O-H | Variable | br s |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O (keto tautomer) | ~160-170 |

| Aromatic C-Cl | ~120-130 |

| Aromatic C-O | ~150-160 |

| Aromatic C-H | ~100-120 |

| Methoxy C | ~55-60 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For 6-Chloro-4-methoxy-1H-indazol-3-ol, HRMS would be employed to confirm its molecular formula, C₈H₇ClN₂O₂.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragment ions can help to piece together the molecular structure.

For 6-Chloro-4-methoxy-1H-indazol-3-ol, characteristic fragmentation pathways would likely involve:

Loss of small molecules: The initial molecular ion peak [M]⁺ would be observed. Subsequent fragmentation could involve the loss of a chlorine atom (Cl), a methoxy radical (•OCH₃), or carbon monoxide (CO).

Ring cleavage: The indazole ring system could undergo cleavage, leading to the formation of characteristic fragment ions.

While a specific mass spectrum for 6-Chloro-4-methoxy-1H-indazol-3-ol is not provided in the search results, the general principles of mass spectrometry suggest the following potential fragments.

| m/z Value | Possible Fragment | Notes |

| 198/200 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine |

| 169/171 | [M - CHO]⁺ | Loss of a formyl radical |

| 163 | [M - Cl]⁺ | Loss of a chlorine atom |

| 155/157 | [M - CO - H]⁺ | Loss of carbon monoxide and a hydrogen atom |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While the crystal structure of 6-Chloro-4-methoxy-1H-indazol-3-ol itself is not available in the provided results, the structures of several of its derivatives have been determined. For example, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide reveals that the indazole ring system is essentially planar. Similarly, in N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the indazole core is also found to be nearly planar. ambeed.com

In these related structures, the crystal packing is often dominated by hydrogen bonds. For instance, in N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, molecules are linked into inversion dimers by pairs of N—H···O hydrogen bonds. In the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, inversion dimers are also formed via N—H···O hydrogen bonds. ambeed.com It is highly probable that 6-Chloro-4-methoxy-1H-indazol-3-ol would also exhibit strong intermolecular hydrogen bonding in the solid state, likely involving the hydroxyl group at the 3-position and the N-H of the indazole ring.

| Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/n | N—H···O hydrogen bonds, C—H···O hydrogen bonds | |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Triclinic | P-1 | N—H···O hydrogen bonds, C—H···O interactions | ambeed.com |

| N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Triclinic | P-1 | N—H···O hydrogen bonds, π–π interactions |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational frequencies are characteristic of the bonds and functional groups within the molecule.

For 6-Chloro-4-methoxy-1H-indazol-3-ol, the IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups:

O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the indazole ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group would likely appear as a strong band in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration would be expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

While a specific spectrum for the title compound is not available, these expected frequencies are based on well-established correlations in vibrational spectroscopy.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H stretch | 3200-3600 (broad) | IR, Raman |

| N-H stretch | 3200-3600 (broad) | IR, Raman |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch (methoxy) | 2850-2960 | IR, Raman |

| C=C, C=N stretch (aromatic) | 1400-1650 | IR, Raman |

| C-O stretch (methoxy) | 1000-1300 | IR |

| C-Cl stretch | 600-800 | IR, Raman |

Advanced Computational Chemistry and Modeling of 6 Chloro 4 Methoxy 1h Indazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Tautomeric Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For an unstudied compound like 6-Chloro-4-methoxy-1H-indazol-3-ol, DFT calculations would be the foundational step in its computational analysis.

Electronic Structure and Reactivity: DFT calculations could determine key quantum chemical parameters. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Other descriptors that could be calculated include electron affinity, ionization potential, chemical hardness, and softness, which collectively provide a detailed profile of the molecule's kinetic stability and reactivity tendencies.

Tautomeric Stability: The 1H-indazol-3-ol scaffold can exist in different tautomeric forms, including the 1H-indazol-3-one and 2H-indazol-3-one forms. DFT calculations are instrumental in determining the relative thermodynamic stabilities of these tautomers. By calculating the total electronic energies of each isomer, researchers can predict the most stable form of 6-Chloro-4-methoxy-1H-indazol-3-ol in different environments (e.g., gas phase or in a solvent). This is critical as the biological activity of a compound is often dependent on its dominant tautomeric form.

In the absence of specific data for 6-Chloro-4-methoxy-1H-indazol-3-ol, the following table illustrates the type of data that would be generated from DFT calculations for a hypothetical set of indazole tautomers:

| Tautomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1H-Indazol-3-ol Form | -1055.12345 | 0.00 | 2.5 |

| 1H-Indazol-3-one Form | -1055.11987 | 2.25 | 4.8 |

| 2H-Indazol-3-one Form | -1055.11567 | 4.88 | 5.2 |

| Table 1: Hypothetical DFT Data for Tautomeric Stability Analysis. This table is for illustrative purposes only and does not represent actual data for 6-Chloro-4-methoxy-1H-indazol-3-ol. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening virtual libraries of compounds against a specific biological target.

For 6-Chloro-4-methoxy-1H-indazol-3-ol, molecular docking simulations would involve placing the molecule into the active site of a relevant protein target. The simulation would predict the binding conformation and estimate the binding affinity, usually expressed as a docking score. This score helps to rank potential drug candidates. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (from the chlorine atom), that stabilize the ligand-protein complex.

The following table exemplifies the kind of results a molecular docking study would produce:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Protein Kinase X | -8.5 | MET102, LEU150, VAL80 | Yes (with MET102) |

| Protein Kinase Y | -7.2 | ALA95, PHE180, LYS65 | Yes (with LYS65) |

| Table 2: Illustrative Molecular Docking Results. This table is hypothetical and does not reflect actual experimental data for 6-Chloro-4-methoxy-1H-indazol-3-ol. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole Derivatives to Correlate Structure with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To perform a QSAR analysis that includes 6-Chloro-4-methoxy-1H-indazol-3-ol, a dataset of structurally related indazole derivatives with experimentally determined biological activities (e.g., IC50 values) would be required.

The process involves calculating a variety of molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound in the series. A mathematical model is then developed to find the best correlation between these descriptors and the observed activity. Such a model would allow for the prediction of the biological activity of new, untested indazole derivatives, including 6-Chloro-4-methoxy-1H-indazol-3-ol, and would provide insights into which structural features are most important for the desired activity.

Molecular Dynamics Simulations to Predict Ligand Stability, Conformational Changes, and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. If a promising binding pose of 6-Chloro-4-methoxy-1H-indazol-3-ol within a protein target were identified through molecular docking, an MD simulation would be the next step.

This simulation would track the movements of the ligand and the protein atoms over a period of nanoseconds or longer. The results would reveal the stability of the ligand in the binding pocket, any conformational changes in the protein or the ligand upon binding, and the persistence of key intermolecular interactions. Metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex.

Biological and Pharmacological Investigations of 6 Chloro 4 Methoxy 1h Indazol 3 Ol and Indazole Derivatives

Broad-Spectrum Biological Activity of Indazoles

Indazole derivatives are recognized for their versatile biological activities, a characteristic attributed to their structural similarity to essential biomolecules like adenine (B156593) and guanine, which allows for interaction with various biopolymers. researchgate.net This has led to the development of numerous indazole-based compounds with a wide range of therapeutic applications. nih.govnih.gov The pharmacological profile of indazoles is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, cardiovascular, and central nervous system activities. nih.govresearchgate.net Several indazole-containing drugs have received FDA approval and are currently in clinical use, underscoring the therapeutic importance of this heterocyclic scaffold. rsc.orgrsc.org For instance, axitinib (B1684631), lonidamine, and pazopanib (B1684535) are established anticancer agents, while benzydamine (B159093) is used for its anti-inflammatory properties. nih.govnih.gov The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its pharmacological effects, making it a valuable template for the design of novel therapeutic agents. nih.gov

Anti-inflammatory Properties of Indazole Scaffolds

The anti-inflammatory potential of indazole derivatives is well-documented, with several compounds demonstrating efficacy in preclinical and clinical settings. researchgate.netnih.gov The mechanism of action for their anti-inflammatory effects often involves the modulation of key inflammatory pathways. nih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. mdpi.comnih.gov Studies have shown that certain indazole derivatives can significantly inhibit COX-2 activity in a concentration-dependent manner. nih.gov For example, in one study, the inhibition of COX-2 by various indazoles ranged from 68% to 78% at the maximum tested concentration. nih.gov

In addition to COX inhibition, indazole derivatives have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov These cytokines play a crucial role in orchestrating the inflammatory response. The ability of indazoles to inhibit these key mediators contributes significantly to their anti-inflammatory profile. nih.gov

Furthermore, some indazole derivatives exhibit free radical scavenging activity, which also plays a role in their anti-inflammatory effects. nih.gov The anti-inflammatory drug benzydamine, which features an indazole core, is a notable example of the therapeutic application of this class of compounds. nih.gov

Antimicrobial (Antibacterial, Antifungal, Antiprotozoal) Activities

The indazole scaffold has proven to be a valuable template for the development of novel antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and protozoa. mdpi.comresearchgate.netorientjchem.org

In the realm of antibacterial research, indazole derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Some derivatives have been identified as inhibitors of bacterial DNA gyrase, a clinically validated target for antibiotics. nih.gov For instance, a novel class of indazole derivatives demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In other studies, newly synthesized N-methyl-3-aryl indazoles were effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. orientjchem.orgnih.gov

The antifungal activity of indazole derivatives has also been reported. mdpi.comorientjchem.org Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Similarly, a series of N-methyl-3-aryl indazoles showed activity against the fungal strain Candida albicans. nih.gov

Furthermore, indazole derivatives have emerged as potent antiprotozoal agents. mdpi.com Research has revealed significant activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Notably, some synthesized 2H-indazole derivatives were found to be more potent than the reference drug metronidazole (B1676534). For example, one compound was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Anticancer and Antitumor Efficacy against various Cell Lines

The indazole moiety is a prominent feature in several successful anticancer drugs, highlighting its importance in oncology drug discovery. rsc.orgrsc.orgnih.gov Indazole derivatives have demonstrated efficacy against a wide range of cancer cell lines through various mechanisms of action. rsc.orgnih.gov

Many indazole-based anticancer agents function as kinase inhibitors. rsc.org Kinases are crucial for cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. FDA-approved drugs like axitinib, pazopanib, and entrectinib (B1684687) are kinase inhibitors with an indazole core. rsc.org These drugs target various receptor tyrosine kinases such as VEGFR, PDGFR, and c-Met, which are involved in angiogenesis and tumor progression. rsc.org

Beyond kinase inhibition, indazole derivatives exert their anticancer effects through other mechanisms, including the induction of apoptosis (programmed cell death). rsc.org For example, a series of indazole derivatives was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org These compounds also increased the levels of reactive oxygen species (ROS) and disrupted the mitochondrial membrane potential in cancer cells. rsc.org

The antiproliferative activity of indazole derivatives has been demonstrated across various cancer cell lines. rsc.orgmdpi.com For instance, one study reported a compound with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Another set of derivatives showed one-digit micromolar activity against a whole panel of cell lines. mdpi.com

Antiviral and Anti-HIV Activities

Indazole derivatives have also been investigated for their potential as antiviral agents, including activity against Human Immunodeficiency Virus (HIV) and other viruses. mdpi.comresearchgate.netresearchgate.net

Recent research has highlighted the potential of N-arylindazole-3-carboxamide derivatives as potent inhibitors of SARS-CoV-2, the virus responsible for COVID-19. nih.gov One compound from this series, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. nih.gov This suggests that the N-arylindazole-3-carboxamide scaffold could be a valuable template for the development of new anti-coronavirus agents. nih.gov

The anti-HIV activity of indazole derivatives has also been reported, with some compounds acting as HIV protease inhibitors. researchgate.net

Cardiovascular and Metabolic Syndrome Modulation

Indazole derivatives have shown promise in the management of cardiovascular and metabolic diseases. nih.gov These compounds have demonstrated beneficial effects against conditions such as arrhythmia, ischemia-reperfusion injury, thrombosis, hypertension, hyperlipidemia, and obesity. nih.gov

One notable derivative, YC-1, has been developed for its therapeutic potential in circulatory disorders, platelet aggregation, and vascular contraction. nih.gov YC-1 acts as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. nih.gov Another derivative, indazole-Cl, has been shown to suppress inflammation in atherosclerosis. nih.gov

In the context of metabolic syndrome, some indazole derivatives have been developed as highly potent and selective human β3-adrenergic receptor agonists. acs.orgnih.govacs.org These agonists have the potential to treat overactive bladder with a reduced risk of cardiovascular side effects, such as increased heart rate, that can be associated with less selective agonists. acs.org For example, one optimized compound showed potent β3-AR agonistic activity (EC50 = 13 nM) and high selectivity, with no significant effect on heart rate or blood pressure in preclinical models. acs.orgnih.gov

Central Nervous System (CNS) Activities

The indazole scaffold has been explored for its potential to modulate the central nervous system (CNS), with some derivatives showing promise in treating neurological and psychiatric disorders. nih.govorientjchem.org

Recent discoveries have identified an indazole-based NLRP3 antagonist, BAL-1516, which can penetrate the CNS. biorxiv.org The NLRP3 inflammasome is implicated in neuroinflammatory conditions, and its inhibition by a CNS-penetrating molecule holds potential for treating neurodegenerative diseases. biorxiv.org The hydrophobic nature of the indazole scaffold can contribute to its ability to cross the blood-brain barrier. biorxiv.org

While much of the research on CNS-active heterocyclic compounds has focused on indole (B1671886) derivatives, the structural similarities and diverse biological activities of indazoles suggest their potential as a source of new CNS-active agents. researchgate.netnih.gov

Specific Target Identification and Mechanism of Action Studies

The therapeutic potential of indazole derivatives, including 6-Chloro-4-methoxy-1H-indazol-3-ol, stems from their ability to interact with a variety of biological targets, thereby modulating cellular processes implicated in numerous diseases. Researchers have employed a range of studies to elucidate the specific molecular targets and mechanisms of action of these compounds.

Enzyme Inhibition Studies

Indazole-based compounds have been extensively investigated as inhibitors of various enzymes critical to disease progression, particularly in the fields of oncology and infectious diseases.

DNA Gyrase:

Bacterial DNA gyrase, an essential enzyme for DNA replication, is a well-established target for antibacterial agents. nih.gov A novel class of indazole derivatives has been identified as potent inhibitors of the GyrB subunit of DNA gyrase. nih.govacs.org These compounds exhibit significant antibacterial activity against a range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Structure-activity relationship (SAR) studies have guided the design of these inhibitors, demonstrating that specific substitutions on the indazole core can significantly enhance their enzymatic and cellular activity. nih.govnih.gov

Tyrosine Kinases:

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and survival. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. researchgate.netbiotech-asia.org Numerous indazole derivatives have been developed as potent inhibitors of various tyrosine kinases, including:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Indazole-based compounds like axitinib and pazopanib are approved anticancer drugs that target VEGFRs, inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govbiotech-asia.org

Epidermal Growth Factor Receptor (EGFR): Certain indazole derivatives have shown inhibitory activity against EGFR, including mutants that confer resistance to other therapies. nih.govnih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Novel benzimidazole-indazole derivatives have been developed as potent inhibitors of mutant FLT3 kinases, which are associated with acute myeloid leukemia (AML). nih.gov

Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for a wide array of other kinases, including Janus kinase (JAK), fibroblast growth factor receptors (FGFRs), and cyclin-dependent kinases (CDKs), highlighting the broad potential of this chemical class in cancer therapy. nih.govresearchgate.netnih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK):

AMPK is a key regulator of cellular energy homeostasis. google.com Activation of AMPK has therapeutic potential for metabolic disorders like diabetes and obesity. google.com Indazole-type alkaloids isolated from Nigella sativa seeds have been shown to activate AMPK, leading to increased glucose consumption in liver cells. nih.gov Additionally, synthetic indole and indazole compounds have been developed as AMPK activators, demonstrating their potential for the treatment of metabolic and renal diseases. google.com Paradoxically, some novel indolic derivatives have been found to inhibit AMPK's enzymatic activity in vitro while activating it in endothelial cells, suggesting complex regulatory mechanisms. nih.gov

Table 1: Indazole Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |

|---|---|---|---|

| Thiazolylindazoles | DNA Gyrase (GyrB) | Antibacterial | Potent activity against Gram-positive pathogens, including MRSA and VRE. nih.govnih.gov |

| Various Indazoles | Tyrosine Kinases (VEGFR, EGFR, FLT3, etc.) | Oncology | Inhibition of tumor growth, angiogenesis, and proliferation. nih.govbiotech-asia.orgnih.govnih.gov |

| Indazole-type alkaloids | AMPK | Metabolic Disorders | Activation of AMPK, leading to increased glucose uptake. nih.gov |

| Synthetic Indazoles | AMPK | Metabolic/Renal Diseases | Potential for treating diabetes, obesity, and kidney disease. google.com |

Receptor Agonism/Antagonism

Indazole derivatives have also been shown to modulate the activity of various receptors, demonstrating their potential in treating a range of conditions from nausea to hormone-dependent cancers.

5-HT3 Receptors:

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting) and nausea. amegroups.org Indazole derivatives, such as granisetron, are potent and selective 5-HT3 receptor antagonists. amegroups.orgnih.govacs.org By blocking the action of serotonin (B10506) at these receptors, these compounds are highly effective in preventing chemotherapy- and radiation-induced nausea and vomiting. amegroups.orgnih.gov The development of these antagonists was a significant advancement in supportive care for cancer patients. nih.gov

Estrogen Receptor-beta (ERβ):

The estrogen receptors, ERα and ERβ, are important targets in the treatment of hormone-responsive cancers. acs.org Researchers have synthesized a series of nonsteroidal phenyl-2H-indazole compounds that exhibit high affinity and selectivity for ERβ. acs.orgacs.org Some of these compounds act as ERβ-selective agonists, meaning they activate the receptor. acs.org For instance, the ERβ-specific agonist, Indazole-Cl, has been shown to inhibit hypoxia-induced inflammation in vascular smooth muscle cells. bioscientifica.com The ability to selectively target ERβ opens up possibilities for developing therapies with improved side-effect profiles compared to non-selective estrogen receptor modulators. acs.orgkoreascience.krnih.gov

Glucocorticoid Receptor (GR):

The glucocorticoid receptor plays a key role in regulating inflammation. nih.gov A series of indazole-based compounds have been identified as potent and selective nonsteroidal GR agonists. nih.govpsu.edu These compounds have demonstrated anti-inflammatory efficacy in preclinical models. researchgate.net Structure-based design has led to the discovery of indazole ether derivatives with picomolar cell potency in inhibiting TNF-α release, a key inflammatory cytokine. researchgate.netacs.org

Table 2: Receptor Modulation by Indazole Derivatives

| Derivative Class | Target Receptor | Activity | Therapeutic Application |

|---|---|---|---|

| Indazole carboxamides | 5-HT3 Receptor | Antagonist | Antiemetic. nih.govacs.orgnih.gov |

| Phenyl-2H-indazoles | Estrogen Receptor-beta (ERβ) | Selective Agonist | Anti-inflammatory, potential for hormone-dependent cancers. acs.orgacs.orgbioscientifica.com |

| Indazolyl amides/ethers | Glucocorticoid Receptor (GR) | Agonist | Anti-inflammatory. nih.govpsu.eduresearchgate.netacs.org |

Cellular Pathway Modulation and Signaling Cascade Interference

The biological effects of indazole derivatives are often the result of their ability to interfere with complex cellular signaling pathways.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Several novel indazole derivatives have been identified as potent inducers of apoptosis. nih.govresearchgate.net For example, certain indazole derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org Other indazole-based compounds have been found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells by inhibiting the MKK7-TIPRL interaction. nih.gov

Hypoxia Response:

Hypoxia, or low oxygen levels, is a common feature of the tumor microenvironment and is associated with tumor progression and resistance to therapy. nih.gov The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factor (HIF-1). nih.govciac.jl.cn Some 1,3-substituted indazole derivatives have been synthesized and identified as inhibitors of HIF-1, suggesting their potential as antitumor agents. ciac.jl.cn Furthermore, the ERβ-specific agonist, Indazole-Cl, has been shown to inhibit hypoxia-induced expression of cyclooxygenase-2 (COX-2), an inflammatory enzyme, in vascular smooth muscle cells. bioscientifica.com This compound also reduces the production of reactive oxygen species (ROS) and decreases cell migration and invasion under hypoxic conditions. bioscientifica.com

Stress Fiber Formation:

While specific studies focusing solely on the effect of 6-Chloro-4-methoxy-1H-indazol-3-ol on stress fiber formation are not prevalent in the provided search results, the broader class of indazole derivatives has been shown to impact cellular processes that involve the cytoskeleton. For instance, some indazole derivatives that induce apoptosis also disrupt cell migration and invasion, processes that are dependent on cytoskeletal dynamics, including the formation of stress fibers. rsc.org

In Vitro Biological Screening Platforms and High-Throughput Assays

The discovery and development of pharmacologically active indazole derivatives heavily rely on the use of in vitro biological screening platforms and high-throughput screening (HTS) assays. researchgate.netyoutube.com These technologies allow for the rapid testing of large libraries of chemical compounds against specific biological targets or cellular models to identify "hit" compounds with desired activities. researchgate.netyoutube.com

HTS campaigns have been instrumental in identifying initial lead compounds for many of the targets discussed, including kinases and receptors. nih.govresearchgate.net For example, a high-throughput screening of the Merck compound collection led to the identification of 3-benzylindazoles as CDK8 inhibitors. nih.gov Similarly, HTS was used to identify indazole derivatives as potent Sirt 1 activators. nih.gov

These screening platforms utilize a variety of assay formats, from simple binding assays to complex cell-based phenotypic assays. youtube.com For instance, dual-luciferase gene reporter assays have been used to evaluate the inhibitory activities of benzo[d]isoxazole derivatives against HIF-1α transcription. nih.gov The development of robust and miniaturized assays, often in 384- or 1536-well plate formats, is crucial for efficiently screening large numbers of compounds. youtube.com

Following initial HTS hits, further in vitro assays are employed to confirm activity, determine potency (e.g., IC50 or EC50 values), and assess selectivity against other targets. nih.gov These assays can include enzymatic assays, cell proliferation assays (like the MTT assay), and western blotting to measure changes in protein expression levels. nih.govresearchgate.netrsc.orgrsc.org The data generated from these in vitro platforms are essential for guiding the structure-activity relationship (SAR) studies needed to optimize lead compounds into potential drug candidates. nih.gov

Structure Activity Relationship Sar and Drug Design Principles for 6 Chloro 4 Methoxy 1h Indazol 3 Ol Analogs

Impact of Substituents on the Indazole Pharmacophore

Role of Halogen (Chlorine) Substitution at C6 on Biological Efficacy

The presence of a halogen, specifically a chlorine atom, at the C6 position of the indazole ring is a common feature in many biologically active molecules. This substitution can significantly impact the compound's potency and pharmacokinetic properties. The introduction of a chlorine atom can alter the electronic distribution of the indazole ring system, which can, in turn, affect its binding affinity to target proteins. acs.org

In the broader context of indazole derivatives, the substitution at the C6 position with hydrophobic groups has been a subject of investigation. nih.gov For instance, in a series of 1H-indazole derivatives, the nature of the substituent at C6 was found to be a key determinant of their anti-cancer activity. nih.gov While direct studies on 6-Chloro-4-methoxy-1H-indazol-3-ol are limited, the established importance of C6 substitution in other indazole analogs underscores the likely contribution of the C6-chloro group to the biological efficacy of this specific compound. nih.govresearchgate.net

Influence of Methoxy (B1213986) Group at C4 on Target Interaction and Activity

The methoxy group at the C4 position is another critical determinant of the biological activity of indazole analogs. The placement of a methoxy group can influence the molecule's conformation and its ability to form hydrogen bonds, which are vital for specific interactions with biological targets. nih.gov Research on various indazole-based compounds has highlighted the significance of substituents at the C4 position. nih.gov For example, in a series of N-substituted prolinamido indazole derivatives, the nature of the substituent at C4 influenced their activity as Rho-kinase inhibitors. nih.gov

Significance of the Hydroxyl Group at C3 for Biological Recognition

The hydroxyl group at the C3 position of the indazole ring, creating a 1H-indazol-3-ol (or oxo-indazole) tautomer, is of paramount importance for biological recognition. This group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active site of a target protein.

For instance, scaffold hopping from an indole (B1671886) core to an indazole-3-carboxylic acid framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2, highlighting the importance of the C3 substituent in mediating protein-ligand interactions. rsc.org The 1H-indazole-3-amine structure is also recognized as an effective "hinge-binding" fragment in kinase inhibitors, underscoring the significance of functional groups at the C3 position for anchoring to the ATP binding site. nih.gov Therefore, the C3-hydroxyl group in 6-Chloro-4-methoxy-1H-indazol-3-ol is predicted to be a key pharmacophoric feature responsible for its biological activity.

Scaffold Hopping and Bioisosteric Replacements Strategies for Indazole Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties. researchgate.netcapes.gov.brnih.govnih.gov These approaches involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physicochemical or biological properties. researchgate.netcapes.gov.br

For indazole derivatives, these strategies have been instrumental in generating new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. rsc.orgtandfonline.com A notable example is the successful scaffold hop from an indole to an indazole core, which led to the development of dual MCL-1/BCL-2 inhibitors. rsc.org In another study, the isoxazole (B147169) structure in a series of FLT3 inhibitors was replaced with various phenyl amide groups, demonstrating the utility of this approach. tandfonline.com

Bioisosteric replacement of the indole nucleus with an indazole moiety is a frequently employed tactic in medicinal chemistry, leveraging the similar structural and electronic properties of these two heterocyclic systems. researchgate.net These strategies allow for the exploration of new chemical space while retaining the key pharmacophoric features necessary for biological activity.

Rational Drug Design Approaches for Optimization of Indazole-Based Therapeutics

Rational drug design, often guided by the three-dimensional structure of the target protein, is a powerful approach to optimize the therapeutic properties of lead compounds. nih.gov For indazole-based therapeutics, this has involved structure-based design and computational modeling to guide the synthesis of more potent and selective inhibitors. nih.govnih.gov

Molecular docking studies, for example, can predict how a molecule like 6-Chloro-4-methoxy-1H-indazol-3-ol and its analogs bind to a target's active site, providing insights for structural modifications. nih.gov This approach has been used to design novel indazole-based diarylurea derivatives as anticancer agents. nih.gov By understanding the key interactions between the indazole scaffold and its target, medicinal chemists can make informed decisions about which substituents to modify to enhance binding affinity and efficacy. For instance, in the development of FLT3 inhibitors, docking studies revealed that the indazole structure acts as a crucial "hinge binder." tandfonline.com

Ligand Efficiency and Druglikeness Assessments for Compound Prioritization

During the drug discovery process, it is essential to prioritize compounds that not only have high potency but also possess favorable physicochemical properties, often referred to as "druglikeness." ijcrt.orgresearchgate.net Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom, providing a measure of how efficiently a molecule binds to its target. csmres.co.uknih.gov

For fragment-based drug discovery, starting with a fragment hit that has a high LE is often a good predictor of successful optimization into a drug-like candidate. csmres.co.uk As a general guideline, an LE of at least 0.3 kcal/mol per heavy atom is considered a good starting point. csmres.co.uk

Druglikeness is often evaluated using guidelines such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net These assessments help to identify compounds with a higher probability of good oral bioavailability and favorable pharmacokinetic properties. ijcrt.orgresearchgate.net By combining potency data with LE and druglikeness assessments, researchers can more effectively prioritize which 6-Chloro-4-methoxy-1H-indazol-3-ol analogs to advance in the drug development pipeline.

Preclinical Efficacy and Safety Assessment of 6 Chloro 4 Methoxy 1h Indazol 3 Ol Derivatives

In Vivo Pharmacological Studies in Relevant Animal Models

The in vivo efficacy of indazole derivatives has been demonstrated in a variety of animal models, showcasing their potential across different disease areas. Although specific in vivo studies on 6-Chloro-4-methoxy-1H-indazol-3-ol were not identified in the public domain, research on analogous structures provides valuable insights into the potential pharmacological effects of this class of compounds.

For instance, certain indazole derivatives have shown promising anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, a well-established model for acute inflammation, indazole carboxamide derivatives demonstrated a significant reduction in inflammation. nih.gov Specifically, compounds 8 and 12 in one study reduced paw edema by 52.6% and 49.8%, respectively, highlighting the anti-inflammatory potential of the indazole core. nih.gov

In the context of infectious diseases, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been evaluated for their antileishmanial activity in BALB/c mice infected with Leishmania amazonensis. mdpi.com One derivative, NV6 , administered intralesionally, showed a significant reduction in lesion size, weight, and parasite load, with an efficacy comparable to the standard treatment, amphotericin B. mdpi.com These findings suggest that indazole derivatives can be effective against parasitic infections in vivo. mdpi.com

Furthermore, the anti-tumor activity of indazole derivatives has been investigated in xenograft models. One study reported that an indazole derivative, 2f , was able to suppress tumor growth in a 4T1 breast cancer tumor model without obvious side effects in the animals. This indicates the potential of this class of compounds in oncology.

The diverse in vivo activities of these related compounds underscore the therapeutic promise of the indazole scaffold. However, it is crucial to note that these results are for structurally related compounds and not for 6-Chloro-4-methoxy-1H-indazol-3-ol itself. Future in vivo studies are necessary to determine the specific pharmacological profile of this particular derivative.

Table 1: Summary of In Vivo Pharmacological Studies of Selected Indazole Derivatives

| Compound/Derivative Class | Animal Model | Disease Area | Key Findings |

| Indazole Carboxamides (e.g., 8 , 12 ) | Carrageenan-induced paw edema in rats | Inflammation | Significant reduction in paw edema (52.6% and 49.8% respectively). nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles (e.g., NV6 ) | Leishmania amazonensis-infected BALB/c mice | Infectious Disease (Leishmaniasis) | Significant reduction in lesion size, weight, and parasite load, comparable to amphotericin B. mdpi.com |

| Indazole Derivative 2f | 4T1 breast cancer xenograft model | Oncology | Suppression of tumor growth without obvious side effects. |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

The development of any new chemical entity into a viable drug candidate is heavily reliant on its ADMET properties. For indazole derivatives, several studies have touched upon these critical parameters, although specific data for 6-Chloro-4-methoxy-1H-indazol-3-ol remains to be published.

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. For indazole derivatives, metabolic instability can be a challenge. For example, an initial lead compound in a series of β3-adrenergic receptor agonists, indazole derivative 8 , was found to be metabolically unstable. nih.gov However, medicinal chemistry efforts have shown that this can be overcome. Through structural optimization, focusing on the sulfonamide moiety, a new derivative, compound 15 , was developed with improved metabolic stability. nih.gov This highlights that targeted chemical modifications can successfully address the metabolic liabilities of the indazole scaffold.

Good oral bioavailability is a desirable characteristic for many drug candidates, allowing for convenient administration. Several studies have reported the successful development of orally bioavailable indazole derivatives. For instance, predictions for 3-alkoxy-1-benzyl-5-nitroindazole derivatives suggested improved intestinal absorption and oral bioavailability compared to amphotericin B. mdpi.com Another study on 1H-indazole derivatives as estrogen receptor degraders also reported good bioavailability across species. nih.gov These examples demonstrate that the indazole scaffold is amenable to modifications that can lead to favorable oral pharmacokinetic profiles.

Preclinical toxicology studies are essential to identify potential safety concerns. General toxicological studies on 1-substituted-indazole-3-carboxylic acids have been conducted in various animal species, including rats, mice, and dogs. nih.gov These studies evaluated parameters such as body weight, organ size, and histopathology of various tissues, including the kidney, pituitary gland, and testis. nih.gov While these studies provide a general overview of the toxicological profile of some indazole derivatives, the specific toxicity of 6-Chloro-4-methoxy-1H-indazol-3-ol and its derivatives would need to be determined through dedicated safety pharmacology and toxicology studies.

Biomarker Identification and Translational Research Potential

The identification of biomarkers is crucial for the clinical development of new therapeutic agents, as they can be used to monitor drug activity, guide patient selection, and predict treatment response. For the diverse biological activities of indazole derivatives, a range of potential biomarkers could be relevant.

For instance, in the context of their anti-inflammatory effects, potential biomarkers could include downstream mediators of inflammation such as prostaglandins (B1171923) and leukotrienes, or the expression levels of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov In oncology, where indazole derivatives have shown activity against various kinases, the phosphorylation status of these target kinases or downstream signaling proteins could serve as pharmacodynamic biomarkers.

The broad range of biological targets for indazole derivatives, including protein kinases, suggests significant translational potential. nih.govaustinpublishinggroup.com Many of these targets are implicated in human diseases such as cancer and inflammatory disorders. Therefore, preclinical findings in relevant animal models could be translated to clinical settings by monitoring these established biomarkers. However, without specific knowledge of the mechanism of action of 6-Chloro-4-methoxy-1H-indazol-3-ol, the identification of relevant biomarkers remains speculative. Further research is needed to elucidate its molecular targets to guide biomarker strategies for its potential clinical development.

Future Research Directions and Therapeutic Prospects for 6 Chloro 4 Methoxy 1h Indazol 3 Ol

Development of Novel and Efficient Synthetic Routes for Complex Substituted Indazoles

The synthesis of indazole derivatives has been a subject of intense research, leading to a variety of methods for their preparation. nih.gov However, the creation of complex, highly substituted indazoles like 6-Chloro-4-methoxy-1H-indazol-3-ol often requires multi-step processes that can be inefficient. Future research is focused on developing more streamlined and versatile synthetic routes.

Key areas of development include:

Transition-Metal Catalysis: Catalytic systems using metals like palladium, copper, and rhodium have become powerful tools for constructing the indazole core. nih.govresearchgate.net Future work will likely focus on discovering new catalysts that offer higher yields, greater functional group tolerance, and the ability to form multiple bonds in a single step (cascade reactions). researchgate.net For instance, copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives have proven effective for creating 3-aminoindazoles. organic-chemistry.org

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly sought-after strategy that avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. researchgate.net Rhodium-catalyzed C-H activation and annulation reactions are emerging as a promising method for building functionalized indazoles. nih.govresearchgate.net

Flow Chemistry: The use of continuous flow reactors offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. acs.org Applying flow chemistry to indazole synthesis can enable the rapid and on-demand production of diverse analogues for screening and development. acs.org

A recent study highlighted a one-step synthesis of substituted indazoles, including 3-hydroxy analogues, using a flow reactor, underscoring the move towards more efficient and scalable production methods. acs.org

Exploration of New Biological Targets and Disease Indications for Indazole Scaffolds

Indazole derivatives are known to interact with a wide range of biological targets, which explains their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.comnih.govnih.gov While much of the focus has been on protein kinases, future research aims to broaden the scope of known targets and, consequently, the diseases that can be treated with indazole-based compounds.

Established and Emerging Biological Targets for Indazole Derivatives:

| Target Class | Specific Examples | Associated Diseases | Key Indazole Compounds |

| Protein Kinases | VEGFR, FGFR, Pim kinases, Aurora kinases, EGFR, GSK-3β | Cancer (renal, lung, breast), Mood Disorders | Pazopanib (B1684535), Axitinib (B1684631), Merestinib, CFI-400945. mdpi.comnih.govrsc.orgnih.gov |

| Enzymes | Indoleamine-2,3-dioxygenase (IDO1), Cyclooxygenase-2 (COX-2), Carbonic Anhydrase | Cancer, Inflammation | Not specified |

| Other Proteins | Hypoxia-Inducible Factor-1 (HIF-1), Bcr-Abl | Cancer | Not specified |

This table is generated based on data from multiple sources. nih.govnih.govresearchgate.netnih.gov

Future exploration will likely involve:

High-Throughput Screening: Testing large libraries of diverse indazole derivatives against a wide panel of biological targets to identify novel interactions.

Structure-Based Drug Design: Using computational modeling and the crystal structures of target proteins to design indazole compounds with high affinity and selectivity.

Fragment-Based Discovery: Identifying small indazole-containing fragments that bind to a target and then growing them into more potent lead compounds. nih.gov

This expanded target profile will open up new therapeutic possibilities for diseases beyond the current focus, potentially including neurodegenerative disorders and metabolic diseases. nih.govtandfonline.com

Design of Advanced Drug Delivery Systems for Indazole-Based Compounds

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Many potent indazole derivatives suffer from poor solubility or unfavorable pharmacokinetic profiles, limiting their clinical potential. Advanced drug delivery systems (DDS) offer a promising solution to overcome these challenges.

Future research in this area will focus on:

Prodrugs: Modifying the indazole compound into an inactive "prodrug" form that, after administration, converts into the active drug. google.com This can improve solubility, absorption, and targeted delivery.

Nanoparticle Formulations: Encapsulating indazole compounds within nanoparticles can protect them from degradation, improve their circulation time in the bloodstream, and enable targeted delivery to specific tissues, such as tumors.

Topical and Inhaled Delivery: For diseases affecting the skin or lungs, developing formulations for direct application, such as topical creams or inhalers, can maximize local drug concentration while minimizing systemic exposure. A potent JAK inhibitor with an indazole core, PF-06263276, has been identified as suitable for inhaled or topical delivery for inflammatory diseases. mdpi.com

These advanced delivery strategies will be crucial for translating highly potent but poorly "drug-like" indazole compounds into viable clinical candidates.

Clinical Translation Potential and Disease-Specific Applications

The indazole scaffold is already present in several FDA-approved drugs, demonstrating its clinical viability. nih.govresearchgate.net Future research will continue to explore the potential of new derivatives, including 6-Chloro-4-methoxy-1H-indazol-3-ol, in various disease contexts.

Cancer: This remains the most significant area for indazole derivatives, primarily due to their role as kinase inhibitors. nih.govnih.gov Marketed drugs like Pazopanib (renal cell carcinoma) and Niraparib (ovarian cancer) validate this approach. mdpi.comnih.gov Future efforts will focus on identifying inhibitors for new kinase targets, overcoming drug resistance, and targeting specific cancer types with defined genetic alterations, such as those in the FGFR pathway found in some cholangiocarcinomas. nih.govyoutube.com For instance, compound CFI-400945 has been identified as a clinical candidate for its potent inhibition of Polo-like kinase 4 (PLK4). mdpi.com

Infectious Diseases: Indazole derivatives have shown a broad spectrum of activity against bacteria, fungi, and protozoa. nih.govnih.govresearchgate.net

Antiprotozoal: Derivatives have demonstrated activity against Leishmania, Trypanosoma cruzi, Trichomonas vaginalis, and Giardia intestinalis. nih.govmdpi.com A study on cutaneous leishmaniasis found that the indazole derivative NV6 showed efficacy comparable to the standard drug Amphotericin B in animal models. mdpi.com

Antifungal: Research has identified 3-phenyl-1H-indazole derivatives with broad activity against Candida species, including drug-resistant strains. nih.gov

Antibacterial: The indazole nucleus is a key component in compounds tested against various Gram-positive and Gram-negative bacteria. nih.gov

Diabetic Nephropathy: Chronic kidney disease, particularly diabetic nephropathy, is a major health issue with a need for new therapies beyond current standards like RAS blockade. nih.gov The anti-inflammatory properties of some indazoles make them attractive candidates. researchgate.netnih.gov Clinical trials have investigated various agents targeting inflammation and fibrosis. nih.gov For example, combination therapy with perindopril (B612348) and indapamide (B195227) has shown a reduction in the risk of nephropathy. nih.gov While specific trials on 6-Chloro-4-methoxy-1H-indazol-3-ol are not documented, xanthine (B1682287) derivatives like Pentoxifylline, which also act as phosphodiesterase inhibitors, have been studied for their potential to slow the progression of diabetic kidney disease, suggesting a possible avenue for related heterocyclic compounds. clinicaltrials.gov

Investigation of Combination Therapies Involving Indazole Derivatives

Combining drugs that act on different pathways is a cornerstone of modern medicine, particularly in cancer treatment. google.com This approach can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drugs, and can help overcome or prevent drug resistance.

Future research will heavily involve:

Kinase Inhibitors with Chemotherapy: Combining indazole-based kinase inhibitors with traditional cytotoxic chemotherapy agents.

Dual-Target Inhibition: Using an indazole derivative that hits one target (e.g., angiogenesis via VEGFR) in combination with a drug that hits another (e.g., an immune checkpoint inhibitor).

Targeting Resistance Pathways: Preclinical work suggests that the FGFR pathway, a target for some indazoles, may be a mechanism of resistance to anti-angiogenic drugs. youtube.com Combining inhibitors for both pathways could be a powerful strategy. youtube.com

The development of combination therapies is often guided by a deeper understanding of the molecular drivers of a disease and the mechanisms of drug action. youtube.com

Promotion of Sustainable and Green Chemistry Approaches in Indazole Research and Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pharmaceutical manufacturing, this is of growing importance. The synthesis of complex molecules like indazole derivatives traditionally involves hazardous reagents, solvents, and multi-step processes that generate significant waste.

Future R&D will increasingly adopt green chemistry approaches:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). acs.orgnih.govsamipubco.com

Catalyst Recycling: Developing and using heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. researchgate.netacs.org Copper oxide nanoparticles on activated carbon have been shown to be an effective and recyclable catalyst for indazole synthesis. acs.orgnih.gov

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to accelerate reactions, often leading to higher yields in shorter times and under milder conditions. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing waste. researchgate.net One-pot and cascade reactions are key strategies for improving atom economy. researchgate.net

Recent studies have demonstrated the successful synthesis of indazoles using ammonium (B1175870) chloride as a mild catalyst in ethanol/water, highlighting the shift towards more sustainable and eco-friendly protocols. samipubco.com

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-4-methoxy-1H-indazol-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

A practical approach involves adapting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocols, as demonstrated in the synthesis of structurally related indole derivatives. For example, dissolving intermediates in PEG-400:DMF (2:1) under nitrogen with CuI as a catalyst at room temperature for 12 hours can achieve coupling. Post-reaction extraction with ethyl acetate, drying with Na₂SO₄, and solvent removal via rotary evaporation yield crude products. Recrystallization in hot ethyl acetate improves purity. To optimize yields (e.g., addressing low yields like 30% in similar reactions), variables such as solvent polarity, catalyst loading, and reaction time should be systematically tested .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of 6-Chloro-4-methoxy-1H-indazol-3-ol?

Methodological Answer:

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is critical. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker AXS) at 100 K to minimize thermal motion.

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.

- Validation : Analyze residual factors (e.g., R < 0.06) and data-to-parameter ratios (>15:1) to ensure reliability. WinGX/ORTEP can visualize anisotropic displacement ellipsoids and generate publication-quality figures .

Basic: What spectroscopic techniques are essential for characterizing 6-Chloro-4-methoxy-1H-indazol-3-ol?

Methodological Answer:

- ¹H/¹³C NMR : Dissolve the compound in DMSO-d₆ and assign peaks using coupling constants (e.g., J = 8.5–2.3 Hz for aromatic protons). Compare with literature data for analogous indazoles .

- HRMS : Use FAB-HRMS to confirm molecular ions (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- TLC : Monitor reaction progress using 70:30 EtOAc:hexanes (Rf ~0.49) .

Advanced: How can researchers address contradictory crystallographic or spectroscopic data for this compound?

Methodological Answer:

- Iterative Refinement : Re-examine raw diffraction data (e.g., check for twinning or absorption errors) and re-refine with alternative software (e.g., Olex2 vs. SHELXL).

- Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts or databases of similar indazoles.

- Open Data Practices : Share datasets via repositories (e.g., CCDC for crystallography) to enable peer validation, aligning with transparency mandates in health research .

Advanced: What mechanistic insights exist for reactions involving the methoxy and chloro substituents in this compound?

Methodological Answer:

The methoxy group can act as an electron-donating substituent, influencing regioselectivity in electrophilic substitutions. For example, in Mannich reactions (as seen with 4-chloro-2-(1H-pyrazol-3-yl)phenol), the chloro group directs nucleophilic attack to specific positions. Mechanistic studies should combine kinetic experiments (e.g., varying pH/temperature) with DFT calculations to map transition states .

Basic: How does 6-Chloro-4-methoxy-1H-indazol-3-ol compare to its structural analogs in biological or catalytic applications?

Methodological Answer:

Compare its reactivity and electronic properties with analogs like 6-Bromo-1H-indazol-4-amine (CAS: 885518-50-3) or 5-CHLORO-1H-INDOL-6-AMINE. Key metrics include:

- LogP : Assess hydrophobicity via HPLC retention times.

- Hydrogen Bonding : Quantify H-bond donors/acceptors using crystallographic data (e.g., O–H···N interactions in related quinoline derivatives) .

Advanced: What computational tools are recommended for modeling the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS with CHARMM force fields. Validate against experimental solubility data .

Basic: What safety protocols are critical when handling 6-Chloro-4-methoxy-1H-indazol-3-ol?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers. Reference SDS sheets for related indazoles (e.g., 6-Bromo-1H-indazol-4-amine) for toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.